Cas no 1338967-48-8 (1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)

1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a synthetic organic compound featuring a tetrahydroquinoline scaffold with an amino substituent at the 4-position and a butanone moiety at the 1-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. The presence of both amino and carbonyl functional groups enhances its reactivity, enabling selective modifications for targeted derivatives. Its stable tetrahydroquinoline core contributes to improved solubility and bioavailability, making it valuable in medicinal chemistry research. The compound's well-defined stereochemistry and purity are critical for reproducibility in synthetic pathways.
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one structure
1338967-48-8 structure
商品名:1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
CAS番号:1338967-48-8
MF:C13H18N2O
メガワット:218.294823169708
CID:4589277
PubChem ID:64311860

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
    • 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
    • 1-Butanone, 1-(4-amino-3,4-dihydro-1(2H)-quinolinyl)-
    • インチ: 1S/C13H18N2O/c1-2-5-13(16)15-9-8-11(14)10-6-3-4-7-12(10)15/h3-4,6-7,11H,2,5,8-9,14H2,1H3
    • InChIKey: RQAVLOXGTDFOML-UHFFFAOYSA-N
    • ほほえんだ: C(N1C2=C(C=CC=C2)C(N)CC1)(=O)CCC

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM442761-1g
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 95%+
1g
$865 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00995762-1g
1-(4-Amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 95%
1g
¥3913.0 2023-04-03
Chemenu
CM442761-500mg
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 95%+
500mg
$680 2024-08-02
Enamine
EN300-1268585-50mg
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
1338967-48-8 95.0%
50mg
$182.0 2023-10-02
1PlusChem
1P01DVQA-1g
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 85%
1g
$1033.00 2023-12-22
1PlusChem
1P01DVQA-10g
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 85%
10g
$4235.00 2023-12-22
A2B Chem LLC
AX26466-1g
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 95%
1g
$1124.00 2024-01-04
1PlusChem
1P01DVQA-5g
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 85%
5g
$2877.00 2023-12-22
Enamine
EN300-1268585-500mg
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
1338967-48-8 95.0%
500mg
$613.0 2023-10-02
A2B Chem LLC
AX26466-100mg
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
1338967-48-8 85%
100mg
$520.00 2024-04-20

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 関連文献

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1338967-48-8 and Product Name: 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

The compound with the CAS number 1338967-48-8 and the product name 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly its tetrahydroquinoline core and the presence of an amino group, make it a promising candidate for further investigation in various therapeutic areas.

Recent research in the field of medicinal chemistry has highlighted the importance of tetrahydroquinoline derivatives in the development of novel therapeutic agents. These compounds have shown remarkable biological activity across a range of targets, including enzymes and receptors involved in critical physiological processes. The amino functional group in the molecule under discussion not only contributes to its solubility but also enhances its ability to interact with biological targets, making it a versatile scaffold for drug design.

The synthesis of 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one involves a series of well-established chemical transformations that highlight the expertise required in organic synthesis. The introduction of the tetrahydroquinoline ring system is a critical step, often requiring precise control over reaction conditions to ensure high yield and purity. This compound has been synthesized using advanced methodologies that leverage catalytic processes and transition metal complexes to achieve efficient and scalable production.

In terms of biological activity, preliminary studies on 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one have revealed intriguing properties that warrant further exploration. The compound has demonstrated potential as an inhibitor of certain enzymes implicated in inflammatory responses and metabolic disorders. Additionally, its structural motif suggests possible applications in the treatment of neurological disorders, where modulation of neurotransmitter activity is crucial. These findings align with current trends in drug discovery, where targeted inhibition of specific biological pathways is key to developing effective therapeutics.

The pharmacokinetic profile of this compound is another area of interest. Studies have indicated that 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one exhibits favorable solubility and stability under physiological conditions, which are essential characteristics for any potential drug candidate. Furthermore, preliminary toxicology studies suggest that the compound is well-tolerated at relevant doses, although more comprehensive assessments are necessary to fully understand its safety profile.

The integration of computational chemistry and molecular modeling has played a pivotal role in optimizing the structure of 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one for improved biological activity. By leveraging high-throughput screening and structure-based drug design approaches, researchers have been able to identify key structural features that enhance binding affinity to target proteins. These computational methods have accelerated the drug discovery process and have enabled the rapid identification of lead compounds for further development.

Future directions for research on this compound include exploring its potential in combination therapies. The ability to synergize multiple pharmacological effects can lead to more effective treatment strategies for complex diseases. Additionally, investigating the mechanism of action at a molecular level will provide valuable insights into how this compound interacts with biological systems and could inform the design of next-generation derivatives.

The development of novel pharmaceuticals is a dynamic field that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 1338967-48-8 and 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one exemplifies how innovative chemical synthesis can lead to discoveries with significant therapeutic potential. As research continues to evolve,the applications of such compounds are expected to expand,offering new hope for treating a wide range of medical conditions.

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